molecular formula C7H12BrNO B6278676 3-bromo-1-ethylpiperidin-2-one CAS No. 55210-83-8

3-bromo-1-ethylpiperidin-2-one

Cat. No.: B6278676
CAS No.: 55210-83-8
M. Wt: 206.1
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Description

3-Bromo-1-ethylpiperidin-2-one: is a chemical compound with the molecular formula C7H12BrNO . It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. The presence of a bromine atom at the third position and an ethyl group at the first position makes this compound unique. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-1-ethylpiperidin-2-one can be achieved through several methods. One common approach involves the bromination of 1-ethylpiperidin-2-one. This reaction typically uses bromine or a bromine-containing reagent under controlled conditions to introduce the bromine atom at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-1-ethylpiperidin-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in these reactions.

Major Products Formed:

    Substitution Reactions: Products include azido, thiocyanato, and amino derivatives.

    Oxidation Reactions: Products include oxo derivatives.

    Reduction Reactions: Products include alcohol derivatives.

Scientific Research Applications

3-Bromo-1-ethylpiperidin-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block in the development of new drugs, particularly those targeting the central nervous system.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-bromo-1-ethylpiperidin-2-one involves its interaction with specific molecular targets. The bromine atom and the carbonyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their function. This mechanism is particularly relevant in its antimicrobial and anticancer activities, where it disrupts essential biological processes in target cells.

Comparison with Similar Compounds

    1-Ethylpiperidin-2-one: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    3-Chloro-1-ethylpiperidin-2-one: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.

    3-Bromo-1-methylpiperidin-2-one: Similar structure but with a methyl group instead of an ethyl group, affecting its physical and chemical properties.

Uniqueness: 3-Bromo-1-ethylpiperidin-2-one is unique due to the presence of both the bromine atom and the ethyl group, which confer specific reactivity and biological activity

Properties

CAS No.

55210-83-8

Molecular Formula

C7H12BrNO

Molecular Weight

206.1

Purity

95

Origin of Product

United States

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